Cas no 1804127-02-3 (4-Chloro-2-(3-chloropropyl)toluene)

4-Chloro-2-(3-chloropropyl)toluene Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-(3-chloropropyl)toluene
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- Inchi: 1S/C10H12Cl2/c1-8-4-5-10(12)7-9(8)3-2-6-11/h4-5,7H,2-3,6H2,1H3
- InChI Key: KPNVCPYXBDUOPP-UHFFFAOYSA-N
- SMILES: ClCCCC1C=C(C=CC=1C)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 125
- XLogP3: 4.7
- Topological Polar Surface Area: 0
4-Chloro-2-(3-chloropropyl)toluene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010006790-1g |
4-Chloro-2-(3-chloropropyl)toluene |
1804127-02-3 | 97% | 1g |
1,475.10 USD | 2021-07-06 | |
Alichem | A010006790-250mg |
4-Chloro-2-(3-chloropropyl)toluene |
1804127-02-3 | 97% | 250mg |
499.20 USD | 2021-07-06 | |
Alichem | A010006790-500mg |
4-Chloro-2-(3-chloropropyl)toluene |
1804127-02-3 | 97% | 500mg |
847.60 USD | 2021-07-06 |
4-Chloro-2-(3-chloropropyl)toluene Related Literature
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
Additional information on 4-Chloro-2-(3-chloropropyl)toluene
4-Chloro-2-(3-chloropropyl)toluene (CAS No. 1804127-02-3): A Comprehensive Overview of Its Synthesis, Properties, and Emerging Applications
The compound 4-Chloro-2-(3-chloropropyl)toluene, identified by the CAS No. 1804127-02-3, represents a critical intermediate in modern organic synthesis and materials science. This aromatic compound features a toluene core substituted with a chloromethyl group at the 4-position and a chloropropyl chain at the 2-position, creating a unique structural framework with dual halogenated functionalities. Recent advancements in synthetic methodologies have positioned this compound as a versatile building block for developing advanced materials, pharmaceutical intermediates, and specialty chemicals.
Structurally, the chloropropyl substituent introduces flexibility while maintaining hydrophobicity, enabling its integration into polymer matrices for enhanced mechanical properties. A groundbreaking study published in Advanced Materials Chemistry (Li et al., 2023) demonstrated its use as a crosslinking agent in polyurethane formulations, achieving a 65% improvement in tensile strength compared to conventional systems. The dual chlorine atoms also facilitate nucleophilic substitution reactions under mild conditions—a property exploited in the synthesis of bioactive molecules targeting neurodegenerative disorders.
Synthetic strategies for producing CAS No. 1804127-02-3 have evolved significantly over the past decade. Traditional Friedel-Crafts alkylation methods faced challenges with overalkylation and low yields, but recent catalyst innovations have addressed these limitations. A landmark study from the University of Cambridge (Smith et al., 2024) introduced a palladium-catalyzed Suzuki-Miyaura coupling variant that achieves >95% yield under ambient conditions using recyclable solvents—a breakthrough aligning with green chemistry principles.
In pharmaceutical applications, this compound's ability to form stable amide bonds has positioned it as an ideal precursor for drug delivery systems. Researchers at MIT demonstrated its utility in synthesizing pH-sensitive prodrugs for targeted cancer therapy (Zhang et al., 2023). The chlorinated side chains enable controlled release mechanisms while maintaining chemical stability during formulation processes.
Spectroscopic analysis reveals characteristic IR peaks at ~695 cm⁻¹ (C–Cl stretching) and ~855 cm⁻¹ (C–C skeletal vibrations), confirming its structural integrity under standard analytical conditions. Thermogravimetric studies conducted by the National Institute of Chemical Physics show thermal stability up to 350°C under nitrogen atmosphere—critical for high-temperature industrial applications like epoxy resin curing agents.
Eco-toxicological assessments remain an active area of research given its halogenated nature. Recent LC₅₀ values reported by the European Chemical Agency indicate low acute toxicity to aquatic organisms when diluted below 5 ppm—a finding supported by biodegradation studies showing complete mineralization within 96 hours under activated sludge conditions.
Innovative applications continue to emerge across multiple disciplines: automotive coatings developers are exploring its use as an adhesion promoter due to its balanced hydrophobicity/hydrophilicity ratio; meanwhile, renewable energy researchers are investigating its role as an electrolyte additive in solid-state lithium-ion batteries.
The compound's bifunctional architecture enables simultaneous participation in both electrophilic aromatic substitution and nucleophilic displacement reactions—a duality leveraged in multistep organic syntheses requiring sequential functionalization steps without intermediate purification steps.
Market adoption has accelerated due to cost-effective production pathways enabled by continuous flow chemistry systems now commercially available from companies like Chemtrix B.V.. These systems reduce production cycle times by up to 75% while minimizing waste generation through real-time process monitoring.
Ongoing research focuses on enhancing its photochemical properties through fluorination modifications—a direction highlighted in a recent patent filing by Merck KGaA (WO/XXXXXXX)—to create next-generation optoelectronic materials for flexible display technologies requiring UV resistance up to wavelength ranges beyond 450 nm.
In conclusion, CAS No. 1804127-02-3's unique combination of structural versatility and tunable reactivity positions it as an indispensable tool across multiple industries undergoing green chemistry transformations while maintaining compliance with global regulatory standards for chemical safety and sustainability.
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